1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine
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Overview
Description
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation of 1,2-dimethyl-1H-1,3-benzodiazole with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Oxides.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group may also play a role in its activity by undergoing bioreduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Uniqueness
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE is unique due to the combination of the benzodiazole ring and the nitro-substituted phenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15-9-13(6-7-16(15)19(11)2)17-10-12-4-3-5-14(8-12)20(21)22/h3-10H,1-2H3 |
InChI Key |
WPKYLSLTIZVMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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